4,5-Diamino-2-thiouracil

Descripción general

Descripción

4,5-Diamino-2-thiouracil (DT) is a heterocyclic compound featuring amino groups at positions 4 and 5 and a thioether group at position 2 of the uracil backbone. Its unique structure enables strong hydrogen-bonding interactions and surface-modification capabilities, making it highly effective in nanotechnology and biosensing applications. DT has been employed as a capping agent for gold nanoparticles (AuNPs), facilitating rapid, nonenzymatic uric acid detection via dual-mode colorimetric and photothermal sensing . The compound’s optimized reaction kinetics allow for a detection limit as low as 6.6 μM, with robust anti-interference performance in complex biological samples .

Mecanismo De Acción

Mode of Action

It has been reported that the compound can inhibit both anodic and cathodic currents , suggesting it may interact with its targets to modulate their activity.

Result of Action

The compound 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine has been reported to dramatically inhibit the dissolution of copper, thereby reducing the weight loss of copper . This suggests that the compound may have potential applications in the prevention of copper corrosion.

Action Environment

The efficacy of 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine is influenced by environmental factors. For instance, its inhibition efficiency increases with increasing concentration in the range of 1.0 to 2.0 mM and decreases with increasing temperature . This indicates that the compound’s action, efficacy, and stability are sensitive to changes in the environment.

Análisis Bioquímico

Biochemical Properties

It is known that the compound exhibits antioxidative activity , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in oxidative stress responses.

Cellular Effects

Given its antioxidative activity , it could potentially influence cell function by mitigating oxidative stress, which could have impacts on cell signaling pathways, gene expression, and cellular metabolism.

Actividad Biológica

4,5-Diamino-2-thiouracil (DTU) is a compound of significant interest due to its unique structural features, which include both amino and thiol groups. This dual functionality enables it to interact with various biological macromolecules, leading to diverse biological activities. The compound has been studied for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in biosensing technologies.

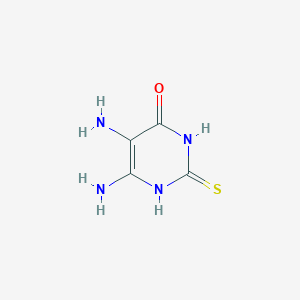

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The presence of amino (-NH2) and thiol (-SH) groups contributes to its reactivity and biological interactions. The compound's unique properties make it a versatile agent in both research and clinical applications.

The biological activity of DTU primarily stems from its ability to inhibit specific enzymes by binding to their active sites. This inhibition prevents substrate binding and subsequent catalytic activity, making DTU a potential candidate for therapeutic applications in conditions where enzyme inhibition is beneficial.

Key Mechanisms:

- Enzyme Inhibition : DTU acts as a competitive inhibitor for various enzymes, disrupting normal metabolic processes.

- Antioxidative Activity : The compound exhibits antioxidative properties, suggesting interactions with reactive oxygen species (ROS) and other biomolecules involved in oxidative stress responses.

Anticancer Properties

Research has highlighted the anticancer potential of this compound derivatives. A study evaluated the cytotoxic effects of DTU on human cancer cell lines (MCF-7 and HEPG-2), demonstrating significant inhibitory activity with IC50 values indicating effective concentration ranges for therapeutic use .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| DTU | MCF-7 | 0.69 |

| DTU | HEPG-2 | 1.58 |

These findings suggest that DTU derivatives could be developed into effective anticancer agents.

Antimicrobial Activity

DTU has shown promising results in antimicrobial assays. Studies indicate that the compound exhibits bacteriostatic effects against various Gram-positive and Gram-negative bacteria, including E. coli and Bacillus subtilis. The mechanism involves disruption of bacterial membrane integrity and interference with metabolic enzymes .

Case Studies

- Biosensor Development : A novel biosensing approach utilizing DTU-capped gold nanoparticles was developed for rapid uric acid detection. The biosensor demonstrated excellent sensitivity (limit of detection: 6.6 μM) and anti-interference capabilities, showcasing DTU's potential in diagnostic applications .

- Anticancer Activity Evaluation : In vitro studies on DTU derivatives revealed significant cytotoxicity against cancer cell lines, with structure-activity relationship (SAR) analyses guiding the optimization of these compounds for enhanced efficacy .

Aplicaciones Científicas De Investigación

Chemical Applications

Organic Synthesis:

DTU serves as a reagent in organic synthesis, facilitating the production of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. For example, DTU can be oxidized to form sulfoxides or sulfones and reduced to yield thiol derivatives.

Table 1: Chemical Reactions Involving DTU

| Reaction Type | Product Formed | Conditions Required |

|---|---|---|

| Oxidation | Sulfoxides/Sulfones | Oxidizing agents (e.g., H₂O₂) |

| Reduction | Thiol Derivatives | Reducing agents (e.g., NaBH₄) |

| Substitution | Alkylated/Acylated | Electrophiles (e.g., alkyl halides) |

Biological Applications

Enzyme Inhibition:

Research has indicated that DTU may act as an enzyme inhibitor. It binds to specific active sites on enzymes, thereby disrupting their function. This property is particularly valuable in drug development, where inhibiting target enzymes can lead to therapeutic benefits.

Antithyroid Agent:

Historically, DTU has been explored for its potential as an antithyroid agent. It was first used in clinical settings to treat hyperthyroidism due to its ability to inhibit thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis .

Medical Applications

Biosensing Technology:

A notable application of DTU is in the development of biosensors. A recent study demonstrated a dual-mode biosensor utilizing DTU-capped gold nanoparticles for the rapid detection of uric acid levels. The biosensor showed high sensitivity and excellent anti-interference capabilities, making it suitable for point-of-care applications in resource-limited settings .

Case Study: Uric Acid Biosensor Development

- Objective: Develop a rapid biosensing method for uric acid quantification.

- Methodology: Utilized DTU-capped gold nanoparticles.

- Results: Achieved a detection limit of 6.6 μM for uric acid within 15 minutes.

- Conclusion: The biosensor demonstrated potential for clinical applications in monitoring oxidative stress-related diseases.

Industrial Applications

Analytical Devices:

DTU is also being investigated for use in analytical devices and biosensors due to its unique properties. Its ability to enhance reaction kinetics makes it a valuable component in developing sensitive detection methods .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,5-Diamino-2-thiouracil (DT) and its derivatives?

The synthesis typically involves reacting thiourea with arylidenocyano-ethyl-acetate derivatives in ethanol under reflux, followed by neutralization with HCl to isolate crystalline products. For example, sodium salts of DT derivatives are synthesized by heating thiourea with cinnamonitrile analogs, followed by purification via ethanol washing . Derivatives like triphenylphosphorane-linked DT are prepared using triphenylphosphine and hexachloroethane in acetonitrile .

Q. What spectroscopic methods are used to characterize DT and its derivatives?

UV-Vis spectroscopy is critical for characterizing DT-capped gold nanoparticles (AuNPs) in biosensing applications, as aggregation-induced plasmon resonance shifts produce detectable color changes. Additional techniques include nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation .

Q. What safety precautions are essential when handling DT in laboratory settings?

Researchers must use nitrile gloves, flame-retardant lab coats, and self-contained breathing apparatus during exposure. Ensure adequate ventilation and follow protocols for accidental spills, including immediate evacuation and decontamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of DT derivatives?

Variables such as solvent polarity (e.g., acetonitrile vs. ethanol), reaction temperature, and stoichiometric ratios of reagents (e.g., hexachloroethane) significantly impact yields. Systematic optimization via Design of Experiments (DoE) can identify ideal conditions while minimizing side products like disulfide byproducts .

Q. What mechanisms explain DT's role in nonenzymatic uric acid detection?

DT-functionalized AuNPs undergo aggregation via hydrogen bonding with uric acid, altering surface plasmon resonance and photothermal properties. This dual-mode response enables quantification within 15 minutes, with a limit of detection (LOD) of 6.6 μM .

Q. How can contradictory data on DT's biological activity be resolved?

Structure-Activity Relationship (SAR) studies comparing DT derivatives with varying substituents (e.g., phenyl vs. alkyl groups) can clarify discrepancies. For instance, diacylhydrazine-containing derivatives show enhanced pharmacological activity, suggesting functional group interactions dictate efficacy .

Q. What strategies mitigate interference in DT-based biosensors for complex samples?

Pre-treatment steps like centrifugal filtration or pH adjustment reduce matrix effects. Incorporating selectivity-enhancing agents (e.g., molecularly imprinted polymers) improves specificity for uric acid in biological fluids .

Q. How do aggregation kinetics of DT-capped AuNPs affect detection sensitivity?

Time-resolved UV-Vis spectroscopy and dynamic light scattering (DLS) can monitor aggregation rates. Faster kinetics correlate with higher uric acid concentrations, but excessive aggregation may reduce linearity, requiring calibration against standardized samples .

Q. Methodological Considerations

- Data Contradiction Analysis : Compare reaction pathways using High-Resolution Mass Spectrometry (HRMS) to identify unintended byproducts. Cross-validate biosensor results with HPLC-MS to rule out false positives .

- Experimental Design : Use fractional factorial designs to screen variables (e.g., pH, temperature) in synthesis and biosensing applications. This reduces resource expenditure while maximizing data robustness .

Comparación Con Compuestos Similares

Structural and Functional Differences

6-Amino-4-Hydroxy-2-thiouracil

- Structure: Amino group at position 6, hydroxy group at position 4, and thio group at position 2.

- Applications: Primarily used as a precursor for synthesizing triphenylphosphorane derivatives (e.g., 4-Hydroxy-6-Aminotriphenylphosphorane-2-thiouracil) via reactions with triphenylphosphine and hexachloroethane .

- Key Difference: The hydroxy group at position 4 reduces its hydrogen-bonding versatility compared to DT, limiting its utility in nanoparticle functionalization.

5,6-Diamino-4-thiouracil

- Structure: Positional isomer of DT, with amino groups at positions 5 and 6 and a thio group at position 4.

- Applications: Limited data on specific applications, but its isomerism likely alters solubility and reactivity. For instance, the thio group at position 4 may hinder accessibility for AuNP capping compared to DT’s position 2 thio group .

4,5-Diphenyl-2-imidazolethiol

- Structure : Imidazole backbone with phenyl groups at positions 4 and 5 and a thiol group at position 2.

- Applications: Used in organic synthesis and catalysis due to its hydrophobic phenyl groups, which enhance stability in non-aqueous environments .

- Key Difference : The aromatic phenyl groups and imidazole ring make this compound unsuitable for aqueous biosensing, unlike DT’s water-compatible uracil core.

Performance in Biosensing (Data Table)

Research Findings

- DT vs.

- DT vs. Other Thiouracils: Unlike 5,6-diamino-4-thiouracil, DT’s thio group at position 2 enhances AuNP aggregation efficiency via hydrogen bonding, critical for signal amplification in uric acid detection .

- Synthetic Flexibility: 6-Amino-4-hydroxy-2-thiouracil derivatives are more suited for phosphorane synthesis than DT, highlighting the impact of hydroxy vs. amino substituents on reactivity .

Propiedades

IUPAC Name |

5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSWOQHLIDKEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=S)NC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143249 | |

| Record name | 4,5-Diamino-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-76-8 | |

| Record name | 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diamino-2-thiouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1004-76-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Diamino-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-diamino-2-mercaptopyrimidine-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.